1-bromo-3-ethylpentan-3-ol
Description
1-Bromo-3-ethylpentan-3-ol is a brominated tertiary alcohol with the molecular formula C₇H₁₃BrO. Its structure features a hydroxyl (-OH) group and an ethyl substituent on the third carbon of a pentane backbone, with a bromine atom attached to the first carbon. The tertiary nature of the alcohol (due to three alkyl groups attached to the hydroxyl-bearing carbon) significantly influences its reactivity and physical properties.
Properties
Molecular Formula |
C7H15BrO |
|---|---|
Molecular Weight |
195.10 g/mol |
IUPAC Name |
1-bromo-3-ethylpentan-3-ol |
InChI |
InChI=1S/C7H15BrO/c1-3-7(9,4-2)5-6-8/h9H,3-6H2,1-2H3 |
InChI Key |
ACWCGDGCBASRKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CCBr)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-3-ethylpentan-3-ol can be synthesized through several methods. One common approach involves the reaction of 3-ethyl-3-pentanol with bromine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the bromine substituting a hydrogen atom on the fifth carbon of the pentanol chain.
Another method involves the use of Grignard reagents. In this approach, 3-ethyl-3-pentanone is first reacted with a Grignard reagent to form the corresponding alcohol. This intermediate is then treated with a brominating agent to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-bromo-3-ethylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form 3-ethyl-3-pentanol.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: 3-ethyl-3-pentanone or 3-ethyl-3-pentanoic acid.
Reduction: 3-ethyl-3-pentanol.
Substitution: 5-hydroxy-3-ethyl-3-pentanol or 5-amino-3-ethyl-3-pentanol.
Scientific Research Applications
1-bromo-3-ethylpentan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-bromo-3-ethylpentan-3-ol involves its interaction with molecular targets through its hydroxyl and bromine functional groups. The hydroxyl group can form hydrogen bonds with other molecules, while the bromine atom can participate in nucleophilic substitution reactions. These interactions can influence the compound’s reactivity and its effects in various chemical and biological systems .
Comparison with Similar Compounds
3-Methyl-1-pentanol
- Molecular Formula : C₆H₁₄O
- CAS No.: 589-35-5
- Structure : A primary alcohol with a hydroxyl group on the first carbon and a methyl group on the third carbon of a pentane chain.
- Key Differences: Reactivity: As a primary alcohol, 3-methyl-1-pentanol undergoes nucleophilic substitution (e.g., SN2) more readily than tertiary alcohols due to reduced steric hindrance. Boiling Point: Primary alcohols generally exhibit higher boiling points than tertiary alcohols of similar molecular weight due to stronger hydrogen bonding. Acidity: The hydroxyl proton in primary alcohols is more acidic than in tertiary alcohols .
2-Methyl-3-pentanol
- Molecular Formula : C₆H₁₄O
- CAS No.: 565-67-3
- Structure : A secondary alcohol with hydroxyl and methyl groups on the second and third carbons, respectively.
- Key Differences: Reactivity: Secondary alcohols exhibit intermediate reactivity between primary and tertiary alcohols. 1-Bromo-3-ethylpentan-3-ol, being tertiary, is more prone to elimination (e.g., E2) than substitution.
2,3-Dimethylbutan-2-ol (Tertiary Alcohol)
- Molecular Formula : C₆H₁₄O
- Structure : A tertiary alcohol with two methyl groups on the second carbon.
- Key Differences: Steric Effects: The ethyl and bromine substituents in this compound create greater steric hindrance than smaller methyl groups, further reducing nucleophilic substitution rates. Solubility: Bromine’s electronegativity may slightly increase water solubility compared to non-halogenated tertiary alcohols, though this is offset by the larger hydrophobic alkyl groups .
Data Table: Comparative Properties of Selected Alcohols
| Compound | Molecular Formula | Molecular Weight (g/mol) | Alcohol Type | Key Substituents | Reactivity Trends |
|---|---|---|---|---|---|
| This compound | C₇H₁₃BrO | 193.08 | Tertiary | -Br (C1), -C₂H₅ (C3) | High elimination, low substitution |
| 3-Methyl-1-pentanol | C₆H₁₄O | 102.17 | Primary | -CH₃ (C3) | High substitution (SN2) |
| 2-Methyl-3-pentanol | C₆H₁₄O | 102.17 | Secondary | -CH₃ (C2, C3) | Moderate substitution/elimination |
| 2,3-Dimethylbutan-2-ol | C₆H₁₄O | 102.17 | Tertiary | -CH₃ (C2, C3) | High elimination |
Research Findings and Reactivity Insights
- Elimination vs. Substitution: The tertiary structure of this compound favors elimination reactions (e.g., dehydrohalogenation) over substitution, especially under basic conditions. This contrasts with primary alcohols like 3-methyl-1-pentanol, which are more likely to participate in oxidation or esterification .
- Thermal Stability: Brominated tertiary alcohols may exhibit lower thermal stability compared to non-halogenated analogs due to the weakening of C-Br bonds at elevated temperatures.
- Synthetic Utility: The bromine atom in this compound can serve as a leaving group in organometallic reactions, offering pathways to complex ethers or alkenes .
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